Dicaffeoyl quinic acid

Description

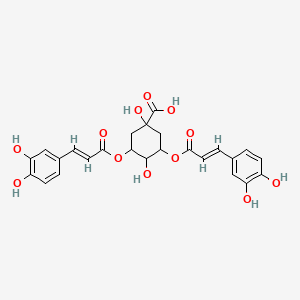

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(30)36-19-11-25(35,24(33)34)12-20(23(19)32)37-22(31)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-29,32,35H,11-12H2,(H,33,34)/b7-3+,8-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZBCHWVBQOTNZ-FCXRPNKRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CC(C(C1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Structure and Isomers

Dicaffeoylquinic acids are characterized by a quinic acid core esterified with two caffeic acid molecules. The positions of these caffeoyl groups on the quinic acid ring give rise to several positional isomers. The most commonly studied isomers include 1,3-, 1,5-, 3,4-, 3,5-, and 4,5-dicaffeoylquinic acid. frontiersin.org Each isomer possesses the same molecular formula (C25H24O12) and molecular weight (516.45 g/mol ) but differs in the connectivity of the ester bonds. sigmaaldrich.comscbt.com This structural isomerism, along with geometric cis/trans isomerism of the caffeic acid double bond, contributes to the chemical diversity and the distinct biological activities observed for each compound. csir.co.zaacs.org

Table 1: Common Isomers of Dicaffeoylquinic Acid

| Isomer Name | Also Known As | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| 1,3-Dicaffeoylquinic Acid | Cynarin (B1669657) | 19870-46-3 | C25H24O12 | 516.45 |

| 1,5-Dicaffeoylquinic Acid | 19870-46-3 | C25H24O12 | 516.45 | |

| 3,4-Dicaffeoylquinic Acid | Isochlorogenic acid B | 14534-61-3 | C25H24O12 | 516.45 |

| 3,5-Dicaffeoylquinic Acid | Isochlorogenic acid A | 2450-53-5 | C25H24O12 | 516.45 |

| 4,5-Dicaffeoylquinic Acid | Isochlorogenic acid C | 57378-72-0 | C25H24O12 | 516.45 |

Biosynthesis and Natural Occurrence

The biosynthesis of dicaffeoylquinic acids occurs through the phenylpropanoid pathway in plants. researchgate.netfrontiersin.org This pathway starts with the amino acid phenylalanine and, through a series of enzymatic reactions, produces caffeoyl-CoA. An enzyme, hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT), then catalyzes the esterification of quinic acid with caffeoyl-CoA to form monocaffeoylquinic acids, such as chlorogenic acid (3-caffeoylquinic acid). nih.govresearchgate.net Further acylation reactions, potentially involving HQT or other acyltransferases, lead to the formation of dicaffeoylquinic acids. nih.gov For instance, 3,5-dicaffeoylquinic acid can be synthesized from 3-caffeoylquinic acid. nih.gov Other isomers like 3,4- and 4,5-dicaffeoylquinic acid can be formed through spontaneous acyl migration. nih.gov The biosynthesis of these compounds can be induced by environmental stressors like UV radiation. acs.orgresearchgate.netnih.gov

Dicaffeoylquinic acids are widely distributed in the plant kingdom, with notable concentrations found in specific families and species.

Table 2: Natural Occurrence of Dicaffeoylquinic Acids

| Plant Family | Plant Species | Common Name | Reference |

|---|---|---|---|

| Asteraceae | Cynara cardunculus var. scolymus | Globe Artichoke | acs.orgnih.gov |

| Asteraceae | Laggera alata | medchemexpress.com | |

| Asteraceae | Gynura divaricata | medchemexpress.com | |

| Asteraceae | Helianthus annuus | Sunflower | frontiersin.org |

| Asteraceae | Artemisia princeps | Japanese Mugwort | nih.gov |

| Asteraceae | Adenocaulon himalaicum | mdpi.com | |

| Asteraceae | Ainsliaea acerifolia | koreascholar.com | |

| Caprifoliaceae | Lonicera japonica | Japanese Honeysuckle | sigmaaldrich.com |

| Convolvulaceae | Ipomoea batatas | Sweet Potato | nih.gov |

| Rubiaceae | Coffea spp. | Coffee | foodb.cafoodb.ca |

| Solanaceae | Solanum tuberosum | Potato | foodb.ca |

| Apiaceae | Daucus carota subsp. sativus | Carrot | foodb.ca |

Analytical Methodologies

The analysis of dicaffeoylquinic acids in plant extracts and biological samples presents challenges due to the presence of multiple isomers with similar chemical properties. nih.govcsir.co.za Various analytical techniques are employed for their extraction, separation, identification, and quantification.

Table 3: Analytical Methods for Dicaffeoylquinic Acid

| Analytical Technique | Description | Application | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) | A robust method for separating and quantifying DCQA isomers based on their retention times and UV absorption spectra. | Quantification in plant extracts. | d-nb.infokoreascholar.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | A highly sensitive and selective technique that couples the separation power of LC with the mass analysis capabilities of MS for identification and quantification. LC-MSn (tandem MS) provides structural information through fragmentation patterns. | Identification and quantification in complex matrices; isomer differentiation. | acs.orgrsc.orgscispace.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | A powerful tool for the unambiguous structural elucidation of isolated DCQA isomers. | Structure confirmation of purified compounds. | sci-hub.se |

| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | An emerging technique that separates ions based on their size, shape, and charge, allowing for the differentiation of geometric (cis/trans) isomers. | Separation and identification of cis/trans isomers. | acs.org |

Reported Biological Activities

Natural Occurrence and Botanical Distribution of Dicaffeoylquinic Acids

Dicaffeoylquinic acids are widely distributed in the plant kingdom, with their presence reported in various parts of the plant, including leaves, fruits, roots, and flowers. nih.govsci-hub.se They are particularly abundant in certain plant families such as Asteraceae, Solanaceae, and Rubiaceae. researchgate.netoup.com

Dicaffeoylquinic Acid Isomers Across Plant Species

Six different isomers of dicaffeoylquinic acid are known to exist, based on the positions of the two caffeoyl groups on the quinic acid ring: 1,3-, 1,4-, 1,5-, 3,4-, 3,5-, and 4,5-DCQA. frontiersin.org The distribution and abundance of these isomers can vary significantly between different plant species and even within different tissues of the same plant.

For instance, 3,5-dicaffeoylquinic acid is a major isomer found in Centella asiatica and various other plants. mdpi.comresearchgate.net In contrast, 1,3-dicaffeoylquinic acid, while less common, is a characteristic compound of the Asteraceae family, particularly in artichokes (Cynara cardunculus var. scolymus). nih.govbibliotekanauki.pl Coffee plants (Coffea spp.) are a notable source of several DCQA isomers, including 3,4-, 3,5-, and 4,5-dicaffeoylquinic acids. researchgate.netcymitquimica.combiosynth.com

The following table summarizes the occurrence of specific dicaffeoylquinic acid isomers in various plant species.

| Dicaffeoylquinic Acid Isomer | Plant Species |

| 1,5-Dicaffeoylquinic acid | Vernonia anthelmintica researchgate.net, Dorema ammoniacum nih.gov, Arnica montana caymanchem.com, Artichoke (Cynara cardunculus) bibliotekanauki.pl, Fennel (Foeniculum vulgare) sigmaaldrich.com, Coffee (Coffea spp.) biosynth.com |

| 3,4-Dicaffeoylquinic acid | Laggera alata medchemexpress.com, Ilex kaushue nih.gov, Artichoke (Cynara cardunculus) biosynth.com, Echinacea spp. biosynth.com, Green coffee beans ncats.io, Lonicerae japonicae nih.gov |

| 3,5-Dicaffeoylquinic acid | Centella asiatica mdpi.com, Lonicera japonica caymanchem.com, Ilex kaushue caymanchem.com, Coffee (Coffea spp.) biosynth.com, Tanacetum parthenium scirp.org, Artemisia absinthium scirp.org |

| 4,5-Dicaffeoylquinic acid | Helichrysum populifolium ncats.io, Ipomoea batatas ncats.io, Centella asiatica ncats.io, Aster scaber ncats.io, Artemisia capillaris ncats.io, Green coffee beans ncats.io, Gynura divaricata medchemexpress.com |

Biotic and Abiotic Factors Influencing Dicaffeoylquinic Acid Accumulation in Planta

The concentration of dicaffeoylquinic acids in plants is not static and can be significantly influenced by a variety of biotic and abiotic environmental factors. nih.govnih.gov These stressors can trigger defense responses in plants, often leading to an increased production of secondary metabolites like DCQAs. mdpi.com

Abiotic factors such as ultraviolet (UV) radiation have been shown to induce the accumulation of dicaffeoylquinic acids. nih.govacs.org For example, exposure to UV-C light has been observed to consistently increase the levels of DCQAs in globe artichoke genotypes. nih.govacs.org Temperature and precipitation also play a role; for instance, in Erigeron breviscapus, the concentration of 1,5-dicaffeoylquinic acid is negatively correlated with the annual average temperature, while the concentration of 3,5-dicaffeoylquinic acid is positively correlated with annual average precipitation. plos.org Nutrient availability, such as nitrogen levels, can also affect DCQA concentrations, as seen in hydroponically cultivated Helichrysum cymosum. researchgate.net

Biotic factors, including pathogen attacks and insect infestations, can also stimulate the production of DCQAs as part of the plant's defense mechanism. mdpi.comnih.gov For example, higher levels of sugarcane borer infestation have been linked to an increased accumulation of phenolic compounds. nih.gov Elicitors, which are molecules that trigger a defense response, such as yeast extract and salicylic (B10762653) acid, have been investigated for their potential to enhance the production of caffeoylquinic acids in plant cultures. mdpi.com

Biosynthetic Pathways of Dicaffeoylquinic Acids in Plants

The biosynthesis of dicaffeoylquinic acids is a complex process that involves the integration of two major metabolic pathways: the shikimic acid pathway and the phenylpropanoid pathway. frontiersin.orgfrontiersin.org These pathways provide the necessary precursors for the eventual formation of DCQAs.

Integration of the Phenylpropanoid and Shikimic Acid Pathways

The shikimic acid pathway is responsible for the production of aromatic amino acids, including L-phenylalanine, which serves as a key starting material for the phenylpropanoid pathway. frontiersin.orgscience.gov The phenylpropanoid pathway then converts L-phenylalanine into a variety of phenolic compounds, including caffeic acid. nih.gov Quinic acid, the other essential component of DCQAs, is also derived from an intermediate of the shikimic acid pathway. science.gov

The synthesis of monocaffeoylquinic acids, such as chlorogenic acid, which are precursors to DCQAs, occurs through the esterification of quinic acid with caffeoyl-CoA, a derivative of caffeic acid. frontiersin.orgnih.gov This process highlights the direct link between the shikimic acid and phenylpropanoid pathways in the formation of these compounds. frontiersin.org

Enzymatic Synthesis of Dicaffeoylquinic Acid Isomers

The final step in the formation of dicaffeoylquinic acids involves the enzymatic acylation of a monocaffeoylquinic acid with a second caffeoyl group. frontiersin.org This reaction is catalyzed by specific enzymes, with hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase (HQT) playing a crucial role.

Hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase (HQT) is a key enzyme in the biosynthesis of chlorogenic acid, catalyzing the reaction between caffeoyl-CoA and quinic acid. frontiersin.orgnih.gov However, research has revealed that HQT also possesses a dual catalytic activity, enabling it to synthesize dicaffeoylquinic acids. nih.govoup.com

In this secondary function, HQT can utilize chlorogenic acid (a monocaffeoylquinic acid) as both the acyl donor and acceptor, leading to the formation of dicaffeoylquinic acids. nih.gov This activity is particularly favored under conditions of high chlorogenic acid concentration and low pH, which can occur in the vacuoles of plant cells. nih.govoup.com Studies in tomato and coffee have shown that HQT can be localized in both the cytoplasm, where it primarily synthesizes chlorogenic acid, and the vacuole, where it can synthesize dicaffeoylquinic acids. nih.govcore.ac.uk The overexpression of HQT genes in plants like Nicotiana has been shown to result in increased production of both chlorogenic acid and dicaffeoylquinic acids. nih.gov

2 Taxonomic and Biosynthetic Aspects of Dicaffeoylquinic Acids

The biosynthesis of dicaffeoylquinic acids (diCQAs) is a complex process involving several enzymatic steps and pathways that can vary between plant species. This section delves into the specific roles of key enzymes and explores both established and novel biosynthetic routes, as well as strategies to enhance diCQA production.

2 GDSL Lipase-like Enzyme (Isochlorogenic Acid Synthase, IbICS)-catalyzed Production

A significant advancement in understanding diCQA biosynthesis was the discovery of an isochlorogenic acid synthase (IbICS) in sweet potato (Ipomoea batatas), which belongs to the GDSL lipase-like enzyme family. nih.govnih.gov This enzyme catalyzes the production of 3,5-dicaffeoylquinic acid (3,5-diCQA) through an acyltransferase reaction that utilizes two molecules of 3-O-caffeoylquinic acid (3-CQA). nih.govresearchgate.net Unlike some other enzymes that can synthesize diCQAs, IbICS from I. batatas was found to be highly efficient. nih.govdiva-portal.org When the recombinant IbICS was produced in Nicotiana benthamiana, it exhibited optimal activity at a pH of 6.3 and a temperature of 39.9°C. nih.gov The enzyme displayed a Michaelis-Menten constant (Km) of 3.5 mM for its substrate, 3-CQA. nih.gov

The expression of IbICS in the yeast Pichia pastoris demonstrated its potential for biotechnological applications, yielding 1.2 g/L of 3,5-diCQA from 2.6 g/L of 3-CQA, which corresponds to a molar efficiency of 61.3%. nih.gov The high efficiency of IbICS suggests it plays a primary role in the synthesis of 3,5-diCQA in sweet potato. nih.gov Homologous enzymes to IbICS have also been identified in other plant species, including Rauvolfia serpentina and Alopecurus myosuroides, indicating that this biosynthetic mechanism may be more widespread. nih.gov

3 Peroxidase-type p-Coumaric Acid 3-Hydroxylase (C3H) Involvement

The enzyme p-coumaric acid 3-hydroxylase (C3H) is crucial in the phenylpropanoid pathway, which is the metabolic route for the biosynthesis of a wide array of phenolic compounds, including diCQAs. Traditionally, C3'H, a cytochrome P450-dependent monooxygenase, was known to hydroxylate p-coumaroyl esters of shikimate or quinate. nih.govbiorxiv.org However, a novel peroxidase-type C3H was discovered in Brachypodium distachyon, which catalyzes the direct 3-hydroxylation of p-coumaric acid to produce caffeic acid. nih.govnih.gov This finding revealed an alternative route for the formation of the caffeoyl moiety necessary for diCQA synthesis. This peroxidase is unique as it is the only non-membrane-bound hydroxylase in the lignin (B12514952) pathway. nih.gov

This alternative pathway, where caffeic acid is produced directly from p-coumaric acid, is significant, especially in plants that may lack the caffeoyl shikimate esterase (CSE) gene. nih.gov The resulting caffeic acid can then be activated to caffeoyl-CoA and subsequently used in the synthesis of mono- and diCQAs. nih.govresearchgate.net The discovery of this peroxidase-type C3H revises the accepted models of phenylpropanoid biosynthesis and presents new avenues for engineering plant metabolism. nih.gov

4 Role of 4-Coumarate:CoA Ligase (4CL) and Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT)

The enzyme 4-coumarate:CoA ligase (4CL) plays a pivotal role in the general phenylpropanoid pathway by catalyzing the formation of CoA-thioesters of hydroxycinnamic acids, such as p-coumaroyl-CoA and caffeoyl-CoA. nih.govnih.govresearchgate.net These activated molecules are essential substrates for the subsequent synthesis of various phenolic compounds, including flavonoids, lignin, and caffeoylquinic acids. nih.govnih.gov In Arabidopsis, different isoforms of 4CL have been shown to have overlapping yet distinct functions in phenylpropanoid metabolism. nih.gov

Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT) is a key enzyme that utilizes these CoA esters. frontiersin.org HCT primarily catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to shikimic acid, forming p-coumaroyl shikimate. core.ac.uk This is a critical step in the biosynthesis of lignin precursors. frontiersin.org However, HCTs can also use quinate as an acceptor, albeit often less efficiently than shikimate. frontiersin.org Importantly, HCTs can catalyze the reverse reaction, converting hydroxycinnamoyl esters back to their corresponding CoA esters. nih.gov

Some studies have shown that HCT can be involved in diCQA synthesis. For example, an HCT from Coffea canephora was found to convert monocaffeoylquinic acid (CQA) to diCQA. frontiersin.org Similarly, HCT from sweet potato is involved in the synthesis of 3,5-diCQA from 5-CQA and caffeoyl-CoA. researchgate.net The dual catalytic activity of HCT, enabling it to participate in both lignin and CQA biosynthesis, highlights its versatility and importance in plant secondary metabolism. core.ac.uk

3 Characterization of Novel and Alternative Biosynthetic Routes

The biosynthesis of diCQAs is not limited to a single, linear pathway. Research has uncovered several alternative and novel routes, highlighting the metabolic plasticity of plants.

One established route involves the enzyme hydroxycinnamoyl-CoA quinate hydroxycinnamoyltransferase (HQT). In tomato (Solanum lycopersicum), HQT exhibits dual catalytic activity. In the cytosol, it synthesizes monocaffeoylquinic acids (monoCQAs). However, in the vacuole, it can catalyze the formation of diCQAs from two molecules of monoCQA, where one acts as the acyl donor and the other as the acyl acceptor. core.ac.ukoup.comfrontiersin.org

Another route involves the direct conversion of p-coumaric acid to caffeic acid by a peroxidase-type p-coumaric acid 3-hydroxylase (C3H), as seen in Brachypodium distachyon. nih.govnih.gov This bypasses the need for esterification to shikimate or quinate for the hydroxylation step. The resulting caffeic acid is then activated by 4CL to caffeoyl-CoA, which enters the CQA synthetic pathway. nih.gov

The discovery of the GDSL lipase-like enzyme, isochlorogenic acid synthase (IbICS), in sweet potato represents another distinct pathway. nih.govnih.gov This enzyme directly uses two molecules of 3-CQA to produce 3,5-diCQA, demonstrating a highly efficient and specific mechanism for diCQA formation. nih.gov

Furthermore, some HCT enzymes have been shown to synthesize diCQAs. An HCT from coffee can produce 3,5-diCQA from CQA and caffeoyl-CoA. core.ac.uk The evolutionary conservation of HCT function in embryophytes suggests its fundamental role in phenylpropanoid metabolism, potentially including diCQA synthesis in various plant lineages. biorxiv.orgresearchgate.net

These diverse pathways underscore the complexity and adaptability of plant secondary metabolism, allowing for the production of diCQAs through various enzymatic strategies depending on the plant species and cellular context.

4 Metabolic Engineering Strategies for Enhanced Dicaffeoyl Quinic Acid Production in Plant Systems

The bioactive properties of diCQAs have spurred interest in developing strategies to increase their production in plants through metabolic engineering. nih.gov These approaches aim to manipulate the expression of key biosynthetic genes to channel metabolic flux towards the desired compounds.

One strategy is the overexpression of genes early in the phenylpropanoid pathway. For instance, overexpressing the gene for phenylalanine ammonia-lyase (PAL) from Ipomoea batatas (IbPAL1) in sweet potato has been shown to increase the levels of chlorogenic acid (a monoCQA) in the leaves, which could serve as a precursor for diCQA synthesis. nih.gov

Targeting the later steps of the pathway is another common approach. The overexpression of HQT in tomato has successfully led to an accumulation of CGAs. frontiersin.org Given the dual role of HQT in some species, its targeted expression in specific cellular compartments could potentially enhance diCQA production. oup.com

The discovery of highly efficient enzymes like IbICS from sweet potato offers a promising tool for metabolic engineering. nih.govnih.gov Introducing and expressing the IbICS gene in other plant species or in microbial systems like Pichia pastoris has been shown to be a viable strategy for producing significant quantities of 3,5-diCQA. nih.govdiva-portal.org

Elicitation, the use of signaling molecules to induce stress responses and secondary metabolite production, is another strategy. In globe artichoke, exposure to UV-C radiation was found to consistently increase the levels of diCQAs, suggesting that manipulating stress response pathways could be a way to enhance their accumulation. acs.org In vitro plant culture systems, such as transformed root cultures, provide a controlled environment for applying these strategies, including elicitation and precursor feeding, to boost the production of valuable metabolites like diCQAs. nih.govmdpi.com

These metabolic engineering and biotechnological approaches hold significant potential for developing crops with enhanced levels of beneficial diCQAs and for the sustainable production of these compounds for various applications. nih.gov

Extraction Techniques and Optimization for Dicaffeoylquinic Acids

The initial and one of the most critical steps in studying diCQAs is their extraction from the plant matrix. The choice of extraction method significantly impacts the yield and purity of the obtained compounds. Modern techniques aim to enhance extraction efficiency while minimizing degradation and the use of hazardous solvents.

Solvent-Based Extraction Approaches and Yield Optimization

Conventional solvent extraction remains a widely used method for obtaining diCQAs. The selection of an appropriate solvent system is paramount for maximizing the extraction yield. Ethanol (B145695) and methanol (B129727), often mixed with water, are common choices due to their ability to dissolve diCQAs. mdpi.comd-nb.info Dicaffeoylquinic acids are known to be less soluble in water compared to monocaffeoylquinic acids, which is attributed to the presence of two caffeic acid moieties. mdpi.com Therefore, the addition of organic solvents like ethanol improves their solubility. mdpi.com

The optimization of extraction parameters such as solvent composition, temperature, and solid-to-liquid ratio is crucial for achieving high yields. For instance, in the extraction of 3,5-dicaffeoylquinic acid from forced chicory roots, an optimal ethanol concentration of around 57-70% has been reported. mdpi.commdpi.com Temperature also plays a significant role; increasing the temperature can enhance solubility and reduce solvent viscosity. mdpi.com However, excessive heat can lead to the degradation and isomerization of these thermally sensitive compounds. mdpi.comnih.gov Studies have shown that optimal temperatures for diCQA extraction can range from 70°C to 95°C, depending on the specific plant material and extraction method. mdpi.commdpi.com

The solid-to-liquid ratio also influences extraction efficiency, with higher ratios generally leading to better yields until an equilibrium is reached. mdpi.com Accelerated Solvent Extraction (ASE) is a modern technique that utilizes elevated temperatures and pressures to enhance extraction efficiency, often resulting in higher yields in shorter times compared to traditional methods. mdpi.comnih.govresearchgate.net

Table 1: Optimization of Solvent-Based Extraction for Dicaffeoylquinic Acids

| Plant Source | Target Compound | Optimal Solvent | Optimal Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Forced Chicory Roots | 3,5-dicaffeoylquinic acid | 57% Ethanol | 95°C | 5.41 ± 0.79 mg/g DM | mdpi.comnih.gov |

| Forced Witloof Chicory Roots | 3,5-O-di-caffeoylquinic acid | 70% Ethanol | 70°C | 5.97 ± 0.30 mg/g DM | mdpi.com |

| Yerba Mate | Dicaffeoylquinic acid isomers | Ethanol:Water (26:74 v/v) | 60°C | - | ipb.pt |

Ultrasound-Assisted Extraction (UAE) Methodologies

Ultrasound-Assisted Extraction (UAE) has emerged as an efficient and environmentally friendly alternative to conventional extraction methods. ncsu.edu This technique utilizes ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the cell walls of the plant material, causing cell disruption and enhancing the release of intracellular compounds. mdpi.com The primary advantages of UAE include reduced extraction time, lower solvent consumption, and increased extraction yields. d-nb.infoncsu.edu

The efficiency of UAE is influenced by several factors, including the type of solvent, extraction time, temperature, and ultrasound power. ncsu.edunih.gov For the extraction of dicaffeoylquinic acids, ethanol and methanol are commonly used solvents. ncsu.edunih.gov Studies on Ainsliaea acerifolia have shown that UAE can effectively extract dicaffeoylquinic acid, which was identified as the main phenolic compound. ncsu.edu Similarly, UAE has been successfully applied to extract 3,5-dicaffeoylquinic acid from Scolymus hispanicus. mdpi.comnih.govresearchgate.net

Temperature is a critical parameter in UAE, as it can affect both the extraction efficiency and the stability of the target compounds. Research has indicated that the concentration of dicaffeoylquinic acids remains stable in a temperature range of 10 to 60°C during UAE. mdpi.com The solid-to-liquid ratio is another important factor, with studies on burdock roots showing that increasing the solvent volume up to a certain point can significantly enhance the extraction of cynarin (B1669657) (1,5-dicaffeoylquinic acid). mdpi.com

Table 2: Ultrasound-Assisted Extraction of Dicaffeoylquinic Acids

| Plant Source | Target Compound | Solvent | Ultrasound Parameters | Key Findings | Reference |

|---|---|---|---|---|---|

| Ainsliaea acerifolia | Dicaffeoylquinic acid | Ethanol (50%, 75%, 100%) | 200 W, 40 kHz, 60-120 min | Identified as the primary polyphenol. | ncsu.edu |

| Scolymus hispanicus | 3,5-dicaffeoylquinic acid | Methanol | - | Methanol percentage, sample-to-solvent ratio, and pH are influential factors. | nih.govresearchgate.net |

| Burdock Roots | Cynarin (1,5-dicaffeoylquinic acid) | Water | 40 kHz/300 W, 50°C, 10 min | Solid-to-liquid ratio of 1/30 (g/mL) was optimal. | mdpi.com |

Standardization Protocols for Dicaffeoylquinic Acid Extraction

The lack of standardized extraction procedures is a significant challenge in the research of dicaffeoylquinic acids, leading to variability in reported results. nih.gov Establishing standardized protocols is essential for ensuring the consistency and comparability of research findings. This involves the systematic optimization of all influential parameters, including the choice of solvent, temperature, time, and extraction technique. mdpi.comnih.gov

A comprehensive approach to standardization should also include the characterization of the final extract, not only by quantifying the known bioactive compounds but also by obtaining a chemical fingerprint through untargeted analysis. nih.gov Techniques like response surface methodology (RSM) can be employed to systematically optimize extraction conditions. mdpi.comnih.govresearchgate.net For example, a D-optimal design was used to determine the influence of temperature and ethanol percentage on the extraction of 3,5-dicaffeoylquinic acid from forced chicory roots. mdpi.comnih.govresearchgate.net

Furthermore, the stability of dicaffeoylquinic acids during extraction must be considered. These compounds are susceptible to isomerization and degradation, especially under harsh conditions like high temperatures. nih.gov Therefore, standardization should aim to find a balance between maximizing extraction yield and preserving the integrity of the compounds. The use of antibrowning solutions, containing agents like ascorbic acid and oxalic acid, has been shown to protect diCQAs from oxidative degradation during extraction. mdpi.com

Separation and Isolation Strategies for Dicaffeoylquinic Acid Isomers

Due to the structural similarity of dicaffeoylquinic acid isomers, their separation and isolation present a significant analytical challenge. mdpi.comrsc.org High-resolution techniques are required to effectively separate these closely related compounds.

Chromatographic Techniques for High-Resolution Isomer Separation

Chromatography is the cornerstone for the separation of diCQA isomers. Various chromatographic methods have been developed to achieve the necessary resolution for both analytical and preparative purposes.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and quantification of dicaffeoylquinic acids. mdpi.commdpi.comresearchgate.netipb.pt Reversed-phase columns, particularly C18 columns, are commonly employed for the separation of these polar compounds. mdpi.commdpi.comresearchgate.net The mobile phase typically consists of a mixture of an acidified aqueous solution (using formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.commdpi.comnih.gov A gradient elution program is often necessary to achieve adequate separation of the various isomers. mdpi.comresearchgate.netscielo.br

Semi-preparative HPLC is a powerful tool for the isolation of individual dicaffeoylquinic acid isomers in sufficient quantities for further structural elucidation and biological testing. mdpi.comtbzmed.ac.irnih.govbrieflands.com This technique utilizes larger columns and higher flow rates than analytical HPLC to handle larger sample loads. mdpi.combrieflands.com Successful isolation of isomers such as 3,4-dicaffeoylquinic acid, 3,5-dicaffeoylquinic acid, and 4,5-dicaffeoylquinic acid has been achieved from various plant sources using semi-preparative HPLC. nih.govtbzmed.ac.ir

The combination of different chromatographic techniques, such as High-Speed Counter-Current Chromatography (HSCCC) followed by semi-preparative HPLC, has proven to be a highly efficient strategy for the separation of complex mixtures of caffeoylquinic acid derivatives. mdpi.comnih.gov This approach allows for the initial fractionation of the crude extract by HSCCC, followed by the fine purification of individual isomers by semi-preparative HPLC. mdpi.comrsc.orgnih.gov

Table 3: HPLC and Semi-Preparative HPLC for Dicaffeoylquinic Acid Isomer Separation

| Technique | Plant Source | Isolated Isomers | Column | Mobile Phase | Reference |

|---|---|---|---|---|---|

| Semi-preparative HPLC | Artemisia ciniformis | 3,4-DCQ, 3,5-DCQ, 4,5-DCQ | - | - | tbzmed.ac.ir |

| Semi-preparative HPLC | Burdock Roots | 1,3-diCQA, 1,5-diCQA, 4,5-diCQA and others | YMC C18 | Acetonitrile-water with 0.1% HCOOH | mdpi.com |

| Prep-HPLC | Lonicera japonica | 3,4-O-diCQA, 3,5-O-diCQA, 4,5-O-diCQA | Shim-pack PREP-ODS | Methanol and 0.3% acetic acid in water | nih.gov |

| Semi-preparative HPLC | Xanthii Fructus | 1,5-O-diCQA, 3,5-O-diCQA, 4,5-O-diCQA | - | - | rsc.org |

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) has emerged as an effective and efficient method for the preparative isolation and purification of diCQAs from complex natural extracts. nih.govmdpi.com This technique, which operates on the principle of liquid-liquid partition chromatography, offers several advantages, including the elimination of irreversible adsorption, reduced risk of sample denaturation, and high sample recovery. mdpi.com

HSCCC has been successfully employed to separate various diCQA isomers. For instance, 3,5-dicaffeoylquinic acid and 4,5-dicaffeoylquinic acid were effectively separated from an extract of Ainsliaea fragrans Champ. nih.gov The process involved an initial clean-up with AB-8 resin, followed by HSCCC using a two-phase solvent system of chloroform:methanol:water (8:8:4). nih.gov This yielded 3,5-dicaffeoylquinic acid and 4,5-dicaffeoylquinic acid with purities of 98% and 95%, respectively. nih.gov

In another application, HSCCC was combined with semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate ten different caffeoylquinic acid derivatives from burdock roots, including several diCQA isomers. mdpi.comnih.gov This combined approach proved to be highly efficient for separating these structurally similar and unstable compounds. mdpi.com The process often starts with fractionation using macroporous resin chromatography before subjecting the fractions to HSCCC. mdpi.comnih.gov

Furthermore, HSCCC has been utilized in the purification of diCQAs from Lonicera japonica Thunb. (honeysuckle), where it was used to separate 3,4-O-dicaffeoylquinic acid, 3,5-O-dicaffeoylquinic acid, and 4,5-O-dicaffeoylquinic acid with purities exceeding 94%. nih.govmdpi.com

Table 1: Examples of HSCCC Applications in Dicaffeoylquinic Acid Separation

| Plant Source | diCQA Isomers Isolated | Purity (%) | Reference |

|---|---|---|---|

| Ainsliaea fragrans Champ | 3,5-dicaffeoylquinic acid | 98 | nih.gov |

| 4,5-dicaffeoylquinic acid | 95 | nih.gov | |

| Arctium lappa L. (Burdock) | 1,3-O-dicaffeoylquinic acid | 91.1 | nih.gov |

| 1,5-O-dicaffeoylquinic acid | 97.2 | nih.gov | |

| 4,5-O-dicaffeoylquinic acid | 95.5 | mdpi.com | |

| Lonicera japonica Thunb. | 3,4-O-dicaffeoylquinic acid | >94 | nih.gov |

| 3,5-O-dicaffeoylquinic acid | >94 | nih.gov |

Macroporous Resin Chromatography Applications

Macroporous resin chromatography is a widely used and effective preliminary step for the enrichment and purification of diCQAs from crude plant extracts. nih.govresearchgate.net This technique separates compounds based on their polarity and molecular size, allowing for the removal of impurities and the concentration of the target diCQAs before further purification steps like HSCCC or preparative HPLC. mdpi.comnih.gov

Different types of macroporous resins exhibit varying adsorption and desorption capacities for chlorogenic acids. researchgate.net For instance, in a study aimed at purifying total chlorogenic acids from tobacco waste, the XAD-4 resin showed superior performance compared to other resins. researchgate.net The process can be optimized by adjusting parameters such as flow rate and the pH of the sample solution to maximize the adsorption of diCQAs. researchgate.net Elution is typically carried out using a gradient of ethanol in water, which allows for the selective desorption of the enriched compounds. researchgate.net

In the preparative separation of caffeoylquinic acid derivatives from burdock roots, MCI macroporous resin was used to fractionate the initial ethyl acetate (B1210297) extract. mdpi.comnih.gov Elution with 40% methanol yielded fractions enriched with diCQAs, which were then further purified. mdpi.comnih.gov Similarly, AB-8 resin has been used as an initial clean-up step before the HSCCC separation of diCQAs from Ainsliaea fragrans. nih.gov

Analytical Challenges in Isomeric Differentiation

The structural diversity of diCQAs, which includes both positional and geometric (cis/trans) isomers, presents significant analytical challenges for their accurate identification and quantification. nih.govacs.orgpnnl.gov Many of these isomers share the same molecular weight and can exhibit similar fragmentation patterns in mass spectrometry, making their differentiation difficult. researchgate.net

A major challenge lies in distinguishing between geometric isomers. While chromatographic methods can sometimes separate cis and trans isomers based on their elution order, this can be unreliable and dependent on specific chromatographic conditions. nih.gov LC-MSn approaches that are effective for discriminating positional isomers often provide limited differentiation of geometric isomers. nih.gov

Furthermore, the presence of multiple chiral centers in the quinic acid moiety adds another layer of complexity, with the potential for numerous stereoisomers. nih.gov The conditions used for extraction and analysis, such as heat and light exposure, can also induce isomerization, altering the natural isomeric profile of the sample. nih.govnih.gov For example, UV irradiation can convert the naturally predominant trans,trans isomers of diCQAs into a mixture of cis/cis, cis/trans, and trans/cis isomers. acs.orgpnnl.gov

The lack of commercially available reference standards for all diCQA isomers further complicates their unambiguous identification. nih.govacs.org This necessitates the use of advanced and combined analytical techniques to achieve reliable structural elucidation.

Structural Elucidation and Analytical Characterization of Dicaffeoylquinic Acids

To overcome the analytical challenges, a combination of advanced spectrometric and spectroscopic techniques is employed for the comprehensive structural elucidation and characterization of diCQAs.

Mass Spectrometry-Based Characterization (LC-ESI-MS/MS, UHPLC-LTQ-Orbitrap MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the analysis of diCQAs. nih.govnih.gov Specifically, electrospray ionization (ESI) in negative ion mode is commonly used, where diCQAs typically show a prominent deprotonated molecular ion [M-H]⁻. nih.govmdpi.com

Tandem mass spectrometry (MS/MS or MSn) provides crucial structural information through the fragmentation of the parent ion. nih.govacs.org The fragmentation patterns can help to distinguish between positional isomers. For example, the ease of removal of a caffeoyl residue during fragmentation follows a general order of 1 ≈ 5 > 3 > 4, aiding in the differentiation of isomers. nih.govacs.org The fragmentation of 1,4-dicaffeoylquinic acid is particularly distinctive, involving the elimination of the C1 caffeoyl group and subsequent aromatization of the quinic acid moiety. nih.govacs.org

Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry, such as a Linear Ion Trap-Orbitrap (LTQ-Orbitrap) mass spectrometer, offers enhanced separation efficiency and accurate mass measurements. nih.govmdpi.comtandfonline.com This allows for the confident determination of the elemental composition of the parent and fragment ions, which is invaluable for identifying known and unknown diCQAs and their metabolites in complex matrices like biological fluids. nih.govtandfonline.com UHPLC-LTQ-Orbitrap MS has been used to identify 67 metabolites of 3,4-dicaffeoylquinic acid in rats and to characterize a total of 68 chlorogenic acid metabolites from Flos Lonicera Japonica. nih.govtandfonline.com

More recently, ion mobility spectrometry-mass spectrometry (IMS-MS) has shown great promise in separating complex diCQA isomers, including the previously challenging cis/trans geometric isomers. nih.govacs.org This technique separates ions based on their size, shape, and charge, providing an additional dimension of separation to chromatography and mass spectrometry. nih.gov

Table 2: Key Mass Spectrometry Fragmentation Ions for Dicaffeoylquinic Acids

| m/z (Negative Ion Mode) | Ion Description | Significance | Reference |

|---|---|---|---|

| 515 | [M-H]⁻ | Deprotonated molecular ion of dicaffeoylquinic acid | researchgate.net |

| 353 | [M-H - 162]⁻ | Loss of a caffeoyl residue | mdpi.com |

| 191 | [Quinic acid - H]⁻ | Fragment corresponding to quinic acid | mdpi.com |

| 179 | [Caffeic acid - H]⁻ | Fragment corresponding to caffeic acid | researchgate.net |

| 173 | [Quinic acid - H - H₂O]⁻ | Dehydrated quinic acid fragment | mdpi.com |

| 161 | [Caffeic acid - H - H₂O]⁻ | Dehydrated caffeic acid fragment | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of diCQAs, particularly for determining the precise location of the caffeoyl groups on the quinic acid ring and establishing the stereochemistry. nih.govthieme-connect.com

¹H-NMR provides information on the proton environment within the molecule. The chemical shifts and coupling constants (J-values) of the protons on the quinic acid core are highly sensitive to the positions of the acyl substituents. nih.gov For example, acylation causes a significant downfield shift of the proton attached to the esterified carbon. By analyzing these shifts and the coupling patterns, the exact positions of the two caffeoyl groups can be assigned. nih.gov

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguous assignments. HMBC, in particular, is used to identify long-range (2- and 3-bond) correlations between protons and carbons, which can definitively link the carbonyl carbon of a caffeoyl group to a specific proton on the quinic acid ring. mdpi.com

Furthermore, NMR, in conjunction with molecular modeling and calculations of dihedral bond angles based on vicinal ³JHH-coupling constants, has been used for the unambiguous assignment of signals and to determine the conformation of the quinic acid moiety in different diCQA isomers. nih.gov This level of detailed structural information is critical for understanding structure-activity relationships.

Application of Reference Standards and Comparative Analytical Techniques

The use of authenticated reference standards is the gold standard for the unequivocal identification of diCQA isomers. nih.govmdpi.com By comparing the retention times and mass spectral data of an unknown peak in a sample to that of a known standard analyzed under identical conditions, a high degree of confidence in identification can be achieved. mdpi.com

However, a significant limitation in diCQA research is that not all isomers are commercially available as certified reference materials. nih.govacs.org This necessitates the isolation of pure isomers from natural sources or their chemical synthesis to serve as in-house standards. nih.gov Techniques like HSCCC and preparative HPLC are vital for obtaining these pure compounds. nih.gov

In the absence of a specific reference standard, identification often relies on a comparative approach, utilizing a combination of analytical data. This includes:

Hierarchical Keys: Based on systematic studies of LC-MSn fragmentation patterns, hierarchical keys have been developed to discriminate between different classes and positional isomers of chlorogenic acids, including diCQAs. nih.govacs.org

Relative Elution Order: In a given chromatographic system, the relative elution order of isomers is often consistent and can be used as a contributing piece of evidence for tentative identification. researchgate.net

UV-Vis Spectra: The UV absorption spectra can provide clues about the nature of the chromophores (the caffeoyl groups) but are generally not sufficient to distinguish between positional isomers.

Comparison with Literature Data: Researchers frequently compare their experimental data (retention times, MS fragmentation, NMR data) with values reported in peer-reviewed scientific literature to support their structural assignments. mdpi.com

Ultimately, the most robust characterization of diCQAs, especially novel ones, relies on the integration of data from multiple analytical techniques, including HPLC, high-resolution MS, MSn, and multidimensional NMR, often in comparison with either commercially available or isolated and structurally verified reference compounds.

Table of Compound Names

| Compound Name |

|---|

| 1,3-dicaffeoyl-epi-quinic acid |

| 1,3-O-dicaffeoylquinic acid |

| 1,4-dicaffeoylquinic acid |

| 1,5-O-dicaffeoylquinic acid |

| 3,4-dicaffeoylquinic acid |

| 3,4-O-dicaffeoylquinic acid |

| 3,5-dicaffeoyl-epi-quinic acid |

| 3,5-dicaffeoylquinic acid |

| 3,5-O-dicaffeoylquinic acid |

| 4,5-dicaffeoylquinic acid |

| 4,5-O-dicaffeoylquinic acid |

| AB-8 resin |

| Caffeic acid |

| Chloroform |

| Ethanol |

| Ethyl acetate |

| Methanol |

| Quinic acid |

Untargeted Metabolomic Analysis for this compound Profiling

Untargeted metabolomics is a comprehensive and high-throughput analytical strategy employed to qualitatively and quantitatively assess the complete set of small-molecule metabolites within a biological system. mdpi.com This approach is recognized for its high efficiency, precision, and comprehensiveness, making it widely applicable in fields such as plant science and food chemistry. mdpi.comum.es Unlike targeted analysis, which focuses on pre-selected compounds, untargeted metabolomics aims to capture as much information as possible from a sample, making it an ideal tool for discovery and for profiling complex mixtures containing numerous isomers, such as dicaffeoylquinic acids (diCQAs). nih.gov

The primary challenge in analyzing diCQAs is the existence of multiple isomers that often share the same mass-to-charge (m/z) ratio, making them indistinguishable by mass spectrometry alone. mdpi.com Untargeted metabolomics overcomes this by coupling high-resolution mass spectrometry (HR-MS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, with advanced separation techniques like Ultra-High-Performance Liquid Chromatography (UPLC). um.esulb.ac.beresearchgate.net This combination allows for the separation of isomers based on their different chromatographic retention times, enabling their individual detection and tentative identification. mdpi.com

Research has successfully applied untargeted metabolomics to profile diCQAs in various matrices, particularly in coffee and lettuce. ulb.ac.beusda.gov In studies on different Coffea species, researchers were able to attribute m/z values of 517.1346 and 517.1348 to two distinct diCQA isomers based on their unique retention times of 14.10 minutes and 13.85 minutes, respectively. ulb.ac.bemdpi.com The identification is further supported by analyzing the fragmentation patterns (MS/MS spectra), where a characteristic loss of a caffeic acid moiety from the parent ion helps confirm the diCQA structure. ekb.eg

| Tentative Identification | Mass-to-Charge Ratio (m/z) | Ion Mode | Retention Time (min) | Studied Matrix | Source |

|---|---|---|---|---|---|

| Dicaffeoylquinic acid isomer 1 | 517.1346 | [M+H]⁺ | 14.10 | Coffea sp. leaves | ulb.ac.bemdpi.com |

| Dicaffeoylquinic acid isomer 2 | 517.1348 | [M+H]⁺ | 13.85 | Coffea sp. leaves | ulb.ac.bemdpi.com |

| 3,5-di-O-caffeoylquinic acid | 515 | [M-H]⁻ | Not Specified | Daucus carota leaf | ekb.eg |

| 4,5-dicaffeoylquinic acid | 515 | [M-H]⁻ | Not Specified | Daucus carota leaf | ekb.eg |

| 4,5-dicaffeoylquinic acid | Not Specified | Not Specified | Not Specified | Coffee | mdpi.comresearchgate.net |

| Dicaffeoylquinic acid | Not Specified | Not Specified | Not Specified | Fresh-cut lettuce | usda.gov |

The robustness of an untargeted metabolomics methodology is essential for achieving reliable and reproducible results. um.es The analytical setup typically involves a UPLC system for chromatographic separation coupled to an HR-MS instrument for detection. The choice of column, mobile phases, and gradient elution is critical for resolving complex mixtures.

| Parameter | Description | Source |

|---|---|---|

| Chromatographic System | Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC) | um.esnih.gov |

| Column | Reversed-phase C18 column (e.g., Acquity HSS T3, Zorbax Eclipse Plus) | mdpi.comnih.gov |

| Mobile Phase A | Water with an additive like 0.1% formic acid, often with 5 mM ammonium (B1175870) formate | mdpi.commdpi.comnih.gov |

| Mobile Phase B | Acetonitrile (ACN) with an additive like 0.1% formic acid | nih.govmdpi.comnih.gov |

| Mass Spectrometer | High-Resolution Mass Spectrometry (HR-MS) such as QTOF or Orbitrap | mdpi.comum.esresearchgate.net |

| Ionization Mode | Electrospray Ionization (ESI) in both positive (+) and negative (-) modes to maximize metabolite detection | nih.govmdpi.com |

Detailed research findings from untargeted metabolomic studies have provided significant insights into the behavior of diCQAs. For example, a comparative analysis of hot and cold brew coffee revealed that certain quinic acids, specifically 4,5-dicaffeoylquinic acid, were significantly more abundant in hot brew coffee, indicating that the extraction of these non-volatile compounds is highly dependent on temperature. mdpi.comresearchgate.net In agricultural science, an untargeted metabolomics study on fresh-cut lettuce identified dicaffeoylquinic acid as one of seven key metabolites that were positively correlated with enzymatic browning. usda.gov This suggests that diCQA could serve as a potential biomarker for predicting browning susceptibility in lettuce accessions. usda.gov These studies underscore the power of untargeted profiling to not only identify and quantify diCQA isomers but also to link their presence and abundance to specific quality attributes and biological processes.

Pharmacokinetics of Dicaffeoyl Quinic Acids in Animal Models (excluding human clinical data)

Pharmacokinetic studies in animal models, predominantly rats, have been conducted using both pure DCQA isomers and DCQA-containing plant extracts. These studies reveal that the absorption, distribution, and elimination kinetics can vary between different DCQA isomers, though some general patterns have emerged. frontiersin.org

Following oral administration in animal models, dicaffeoylquinic acids are absorbed, although their bioavailability can be influenced by the specific isomer and the matrix in which they are delivered. Several in vivo pharmacokinetic studies have been conducted on rats administered DCQA-containing extracts or, in some cases, single DCQA substances. frontiersin.org

For instance, after oral administration of 18 mg/kg of 3,5-DCQA to rats, a bioavailability of 22.6% was observed. frontiersin.org The maximum plasma concentration (Cmax) was 7.08 µg/mL, which was reached at a Tmax of 22.01 minutes. frontiersin.org In another study, the oral administration of 1,3-Dicaffeoylquinic acid at a dose of 32.0 mg/kg to Wistar rats resulted in a Cmax of 44.5 ± 7.1 ng/mL. medchemexpress.com

Studies using extracts containing various DCQA isomers have also provided valuable data. For 3,5-DCQA administered via extracts, Cmax values ranged from 0.05 to 1.0 μg/mL, with Tmax values between 10 and 70.2 minutes. frontiersin.org These findings suggest that DCQAs are absorbed relatively quickly from the gastrointestinal tract. frontiersin.orgmedchemexpress.com

Table 1: In Vivo Absorption Data for Dicaffeoylquinic Acids in Rats

| Compound | Dose & Administration | Cmax | Tmax | Bioavailability (f) | Animal Model |

|---|---|---|---|---|---|

| 3,5-DCQA | 18 mg/kg (oral) | 7.08 µg/mL | 22.01 min | 22.6% | Rat frontiersin.org |

| 1,3-DCQA | 32.0 mg/kg (oral) | 44.5 ± 7.1 ng/mL | --- | --- | Wistar Rat medchemexpress.com |

Once absorbed, DCQAs and their metabolites are distributed to various tissues throughout the body. Studies in rats have identified the presence of these compounds in several major organs.

Following oral administration of an Artemisia fragrans extract containing 1,3-, 1,5-, 3,4-, 3,5-, and 4,5-DCQA to female rats, the compounds reached their peak values within one hour and were found predominantly in the reproductive organs, liver, lungs, and kidneys. frontiersin.orgnih.gov

A study involving the administration of 200 mg/kg of isochlorogenic acid A (3,5-DCQA) to male Sprague-Dawley rats investigated the distribution of its metabolites. tandfonline.com A total of 11 metabolites were detected and identified in various organs. The kidney was identified as a potential main metabolic organ, with the highest number of detected metabolites. tandfonline.com The parent compound and its dimethylated metabolites were suggested to be the primary pharmacologically active forms in vivo. tandfonline.com Notably, three metabolites were widely distributed in the liver, lungs, and kidneys. tandfonline.comresearchgate.net

Table 2: Tissue Distribution of Dicaffeoylquinic Acid and its Metabolites in Rats

| Compound/Metabolite | Administered Compound | Key Tissues of Accumulation | Animal Model |

|---|---|---|---|

| DCQA isomers | Artemisia fragrans extract | Reproductive organs, liver, lungs, kidneys frontiersin.orgnih.gov | Female Rat |

| 3,5-DCQA & Metabolites | Isochlorogenic Acid A (3,5-DCQA) | Widely distributed in liver, lungs, and kidneys. Highest number of metabolites found in the kidney. tandfonline.comresearchgate.net | Male Sprague-Dawley Rat |

The elimination of DCQAs and their metabolites from the body occurs through both renal and fecal pathways. frontiersin.org Pharmacokinetic studies have determined various parameters related to their elimination.

After a single intravenous administration of 1,5-DCQA (160 mg/kg) in rats, the compound was cleared rapidly from plasma in a biphasic manner, with a terminal half-life (t1/2) of 1.40 hours. nih.gov The mean clearance (CL) was 0.44 L/h/kg. nih.gov Another study involving intravenous administration of Mailuoning injection to rats showed that 1,5-DCQA was eliminated faster than 3,4-DCQA and 3,5-DCQA, with elimination half-lives (t1/2β) of 0.334 h, 0.479 h, and 0.486 h, respectively. oup.com

For orally administered DCQA-containing extracts in rats, the elimination half-life for 3,4-, 3,5-, and 4,5-DCQA isoforms ranged from 7.4 to 10 hours, indicating a moderate elimination time. frontiersin.org Metabolites of 3,5-DCQA have been identified in both urine and feces, confirming excretion through both routes. frontiersin.org In one study, bile sample analysis after administration of 3,5-DCQA showed that 1.9 ± 0.8% of the dose was eliminated via bile within 24 hours. mdpi.com

Table 3: Elimination Parameters of Dicaffeoylquinic Acids in Rats

| Compound | Administration | Elimination Half-Life (t1/2) | Clearance (CL) | Excretion Routes |

|---|---|---|---|---|

| 1,5-DCQA | 160 mg/kg (IV) | 1.40 h nih.gov | 0.44 L/h/kg nih.gov | Urine nih.gov |

| 1,5-DCQA | IV (Mailuoning injection) | 0.334 h oup.com | --- | --- |

| 3,4-DCQA | IV (Mailuoning injection) | 0.479 h oup.com | --- | --- |

| 3,5-DCQA | IV (Mailuoning injection) | 0.486 h oup.com | --- | --- |

| 3,4-, 3,5-, 4,5-DCQA | Oral (in extract) | 7.4–10 h frontiersin.org | --- | Urine, Feces frontiersin.org |

Biotransformation Pathways of Dicaffeoyl Quinic Acids

Dicaffeoylquinic acids undergo extensive biotransformation, leading to a wide array of metabolites. Two primary metabolic pathways have been proposed: the first involves degradation into precursor compounds, and the second involves direct metabolism of the intact DCQA molecule. frontiersin.org

A significant biotransformation pathway for DCQAs is the hydrolysis of their ester bonds. In vitro digestion models have shown that DCQAs tend to remain intact in simulated saliva, gastric, and pancreatic fluids. nih.gov However, upon reaching the colon, they are subjected to hydrolysis by the intestinal microbiota. nih.gov This process cleaves the ester linkages, releasing the precursor compounds, primarily caffeic acid and monocaffeoylquinic acids. frontiersin.orgnih.gov These precursors are then further metabolized; for example, caffeic acid can be converted to dihydrocaffeic acid. nih.gov Studies suggest that the majority of ingested DCQAs may be biotransformed through this hydrolysis pathway mediated by gut microflora. csic.esscispace.com

In addition to hydrolysis, DCQAs can undergo direct Phase I metabolic reactions. These transformations occur on the intact DCQA molecule as well as on its hydrolyzed precursors like caffeic acid. frontiersin.org Key Phase I reactions identified in animal models include methylation, hydrogenation, and dehydroxylation. frontiersin.org

Metabolic profiling of 3,5-DCQA in rats revealed that the catechol group's hydroxyls are susceptible to methylation, and the α,β-unsaturated carbonyl group can be reduced (hydrogenation). frontiersin.org Studies on 1,5-DCQA and 3,5-DCQA in rats have identified numerous metabolites resulting from these pathways. For example, after administration of 1,5-DCQA, researchers identified four isomeric O-mono-methylated and nine isomeric O-di-methylated metabolites. nih.govnih.govcapes.gov.br Similarly, a study on 3,4-DCQA in rats demonstrated the presence of metabolites formed through hydrolysis, methylation, hydrogenation, and dehydroxylation. frontiersin.org These reactions, along with subsequent Phase II conjugations (such as glucuronidation and sulfation), result in a complex profile of metabolites found in plasma, urine, and feces. frontiersin.orgtandfonline.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,3-Dicaffeoylquinic acid |

| 1,5-Dicaffeoylquinic acid |

| 3,4-Dicaffeoylquinic acid |

| 3,5-Dicaffeoylquinic acid |

| 4,5-Dicaffeoylquinic acid |

| Apigenin |

| Caffeic acid |

| Dihydrocaffeic acid |

| Ferulic acid |

| Isochlorogenic acid A |

| Luteolin |

| Luteolin 7-glucoside |

| Monocaffeoylquinic acid |

Phase I Metabolic Reactions

O-Methylation and Corresponding Enzyme Identification (e.g., Catechol-O-methyltransferase)

O-methylation is a key Phase I metabolic pathway for dicaffeoylquinic acids. This reaction involves the transfer of a methyl group to one or both of the hydroxyl groups on the caffeoyl moieties. The primary enzyme responsible for this transformation is Catechol-O-methyltransferase (COMT), which is present in both the liver and the small intestine. capes.gov.brnih.gov

In a study investigating the metabolism of 1,5-dicaffeoylquinic acid (1,5-DCQA) in rats, researchers identified numerous methylated metabolites in vivo and in vitro. capes.gov.brnih.gov Following oral administration, a total of 22 metabolites were characterized, including four isomeric O-mono-methylated metabolites and nine isomeric O-di-methylated metabolites. capes.gov.brnih.gov The positions of methylation on three significant metabolites were determined to be at the 3″-, 3′-, and 3′,3″- positions by comparison with synthesized standards. capes.gov.brnih.gov These findings indicate that O-methylation is a major metabolic route for 1,5-DCQA, catalyzed by COMT. capes.gov.brnih.gov

Similarly, studies on 3,5-DCQA and 3,4-DCQA in rats have also shown methylation to be a prominent metabolic pathway. frontiersin.orgnih.gov After oral administration of 3,5-DCQA, di-methylated metabolites were detected in various tissues, including the spleen, heart, kidney, lungs, and liver, suggesting that these methylated forms might be responsible for pharmacological effects. frontiersin.org In the case of 3,4-DCQA, methylation was one of the major metabolic reactions observed. nih.gov The hydroxyls within the catechol group of DCQAs are particularly susceptible to methylation. nih.gov

Research on colon cancer cells (SW480) also demonstrated the methylation of caffeoylquinic acids by catechol-O-methyltransferase, resulting in the formation of various feruloylquinic acid isomers. mdpi.com

Table 1: O-Methylated Metabolites of Dicaffeoylquinic Acids

| Parent Compound | Metabolite Type | Number of Isomers Identified | Enzyme | Reference |

|---|---|---|---|---|

| 1,5-Dicaffeoylquinic Acid | O-mono-methylated | 4 | Catechol-O-methyltransferase | capes.gov.brnih.gov |

| 1,5-Dicaffeoylquinic Acid | O-di-methylated | 9 | Catechol-O-methyltransferase | capes.gov.brnih.gov |

| 3,5-Dicaffeoylquinic Acid | Di-methylated | Multiple | Catechol-O-methyltransferase | frontiersin.org |

| 3,4-Dicaffeoylquinic Acid | Methylated | Not specified | Catechol-O-methyltransferase | nih.gov |

| Caffeoylquinic Acids | Methylated (Feruloylquinic acids) | Multiple | Catechol-O-methyltransferase | mdpi.com |

Hydrogenation, Hydration, and Dehydroxylation Processes

Hydrogenation, hydration, and dehydroxylation are other significant Phase I metabolic reactions that dicaffeoylquinic acids undergo. These processes primarily occur through the action of gut microbiota.

Metabolic profiling of 3,4-dicaffeoylquinic acid in rats revealed that hydrogenation, hydration, and dehydroxylation were major metabolic pathways. nih.gov Similarly, studies on 3,5-DCQA also identified hydrogenation and dehydroxylation as key metabolic transformations. frontiersin.orgnih.gov These reactions often follow the initial hydrolysis of the ester bonds of DCQAs, releasing caffeic and quinic acids. The resulting caffeic acid can then be further metabolized. For instance, after hydrolysis, caffeic acid can undergo dehydroxylation to form m-coumaric acid and subsequent hydrogenation to produce 3-phenylpropionic acid. nih.gov

The gut microbiota plays a crucial role in these transformations. For example, the metabolism of chlorogenic acid, a related compound, by gut microflora leads to various aromatic acid metabolites, including m-coumaric acid and 3,4-dihydroxyphenylpropionic acid, through dehydroxylation and hydrogenation. mdpi.com The α,β-unsaturated carbonyl group in the caffeoyl moiety is susceptible to reduction (hydrogenation). nih.gov

Phase II Metabolic Reactions

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating their excretion.

Glucuronidation Pathways and Associated Enzymes (e.g., UDP-glucuronosyltransferases)

Glucuronidation is a major Phase II metabolic pathway for dicaffeoylquinic acids and their metabolites. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are found in the liver and small intestine. capes.gov.brnih.gov

In the metabolic study of 1,5-DCQA in rats, a total of nine glucuronidated metabolites were identified. These included one glucuronidated metabolite of the parent compound, four isomeric O-mono-methyl-glucuronidated metabolites, and four isomeric O-di-methyl-glucuronidated metabolites. capes.gov.brnih.gov This demonstrates that glucuronidation can occur both on the parent molecule and on its methylated metabolites. capes.gov.brnih.gov The involvement of UGTs in these reactions was confirmed in both liver and small intestinal microsomes. capes.gov.brnih.gov

Similarly, glucuronide conjugation was identified as a major metabolic reaction for 3,4-DCQA and 3,5-DCQA in rats. frontiersin.orgnih.govnih.gov In studies with 3,5-DCQA, a glucuronic acid conjugate of the parent compound was detected in the lungs and liver. frontiersin.org For 3,4-DCQA, glucuronide conjugation was a key part of its metabolic profile. nih.gov Hydrolysis with β-glucuronidase confirmed the presence of these glucuronide conjugates in plasma samples. tandfonline.com

Sulfate (B86663) Conjugation Mechanisms

Sulfate conjugation is another important Phase II metabolic pathway for dicaffeoylquinic acids and their metabolites. This process involves the transfer of a sulfonate group, catalyzed by sulfotransferases (SULTs).

Metabolic profiling studies of both 3,4-DCQA and 3,5-DCQA in rats have identified sulfate conjugation as a major metabolic reaction. frontiersin.orgnih.govnih.gov Following the administration of 3,5-DCQA, various sulfated metabolites were observed. frontiersin.orgnih.gov For 3,4-DCQA, sulfate conjugation was a key transformation pathway. nih.gov The metabolic fate of DCQAs often involves hydrolysis followed by Phase II conjugation, including sulfation of the resulting caffeic acid. nih.gov For instance, caffeic acid released from the hydrolysis of 5-caffeoylquinic acid is further metabolized to caffeic acid-3-O-sulfate. mdpi.com

In Vitro and In Vivo Metabolic Profiling Methodologies

A combination of in vitro and in vivo models coupled with advanced analytical techniques is employed to study the metabolism of dicaffeoylquinic acids.

In vivo studies typically involve the oral or intravenous administration of the compound to animal models, most commonly rats (e.g., Sprague-Dawley or Wistar strains). capes.gov.brnih.govnih.gov Biological samples such as plasma, urine, feces, and various tissues (liver, kidney, spleen, etc.) are collected at different time points. capes.gov.brnih.govnih.gov

In vitro studies are often conducted to complement in vivo findings and to identify the specific enzymes and organs involved in metabolism. These studies utilize preparations such as liver and small intestinal microsomes and cytosols, which contain the metabolic enzymes. capes.gov.brnih.gov Cell culture models, like Caco-2 cells, are also used to investigate absorption and metabolism in the intestine. frontiersin.org

Analytical techniques are crucial for the detection and characterization of metabolites. The most common method is high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS). capes.gov.brnih.govnih.gov Techniques like linear ion trap-Orbitrap MS provide high-resolution and accurate mass measurements, which are essential for identifying the chemical formulas of metabolites. nih.gov Tandem mass spectrometry (MS/MS) is used to obtain structural information by fragmenting the metabolite ions. researchgate.net Diode-array detection (DAD) is also used in parallel with MS to provide UV spectral data. capes.gov.brnih.gov

To confirm the identity of metabolites, researchers often compare their retention times and mass spectra with those of synthesized authentic standards. capes.gov.brnih.gov Enzymatic hydrolysis, for example using β-glucuronidase, is also employed to confirm the presence of glucuronide conjugates. tandfonline.com

Table 2: Methodologies for Metabolic Profiling of Dicaffeoylquinic Acids

| Study Type | Model/System | Analytical Technique | Key Findings | Reference |

|---|---|---|---|---|

| In vivo & In vitro | Rats (Wistar), Rat liver and small intestinal microsomes/cytosols | LC-MS with DAD | Identified 22 metabolites of 1,5-DCQA, including methylated and glucuronidated forms. Confirmed involvement of COMT and UGTs. | capes.gov.brnih.gov |

| In vivo | Rats (Sprague-Dawley) | UHPLC-LTQ-Orbitrap MS | Identified 67 metabolites of 3,4-DCQA. Major reactions included hydrolysis, methylation, hydrogenation, hydration, dehydroxylation, dehydrogenation, and Phase II conjugations. | nih.gov |

| In vivo | Rats (Sprague-Dawley) | Not specified | Investigated distribution of 3,5-DCQA and its metabolites in various tissues. | frontiersin.org |

| In vivo | Rats (Sprague-Dawley) | UHPLC-Q-Exactive Orbitrap MS | Identified 33 metabolites of isochlorogenic acid A (3,5-DCQA) in rat plasma. Confirmed glucuronide conjugates using β-glucuronidase. | tandfonline.com |

| In vitro | Caco-2 cells | Not specified | Investigated absorption and metabolism, noting the appearance of caffeic and coumaric acid. | frontiersin.org |

Influence of Gut Microbiota on Dicaffeoylquinic Acid Biotransformation

The biotransformation of dicaffeoylquinic acids (diCQAs) within biological systems is significantly influenced by the metabolic activities of the gut microbiota. Research indicates that diCQAs largely pass through the upper gastrointestinal tract, including the stomach and small intestine, without significant degradation. acs.orgnih.gov It is in the colon where these compounds undergo extensive metabolism by the resident microbial communities. acs.orgnih.gov

Studies employing in vitro fermentation models with human fecal slurries have demonstrated that diCQAs, such as 3,4-, 3,5-, and 4,5-dicaffeoylquinic acid, are hydrolyzed into monocaffeoylquinic acids (mono-CQAs) and caffeic acid. acs.orgnih.gov This initial hydrolysis is a critical step, as the resulting smaller phenolic compounds can be more readily absorbed or further metabolized by the gut microbiota. The hydrolysis of the ester bonds in diCQAs is carried out by microbial enzymes, particularly esterases. semanticscholar.org For instance, a specific strain of Lactobacillus fermentum (LF-12), isolated from human feces, has been shown to produce a dicaffeoylquinic acid-hydrolyzing esterase. semanticscholar.org

Following the initial hydrolysis, caffeic acid can undergo further biotransformation. One of the key subsequent reactions is the reduction of the double bond in the side chain of caffeic acid to form dihydrocaffeic acid. acs.orgnih.gov This metabolite can be further catabolized into smaller phenolic acids. The specific pathways and the extent of metabolism can vary depending on the individual's gut microbiota composition. researchgate.net

The interaction between diCQAs and gut microbiota is bidirectional. Not only do the microbes metabolize diCQAs, but diCQAs and their metabolites can also modulate the composition and activity of the gut microbial community. acs.orgacs.org Research has shown that diCQAs can promote the growth of beneficial bacteria, such as Bifidobacterium and Akkermansia. acs.orgmdpi.com Furthermore, the presence of diCQAs has been observed to influence the production of short-chain fatty acids (SCFAs) by the gut microbiota. In some in vitro fermentation studies, the addition of diCQAs led to an increase in the production of acetic and lactic acids, while the levels of propionic and butyric acids were reduced. acs.org

The metabolic fate of diCQAs in the colon is a complex process involving various bacterial species and enzymatic reactions. The tables below summarize the key findings from research on the biotransformation of dicaffeoylquinic acids by the gut microbiota.

Detailed Research Findings

Table 1: Metabolic Pathway of Dicaffeoylquinic Acids by Gut Microbiota

| Initial Compound | Metabolic Step | Intermediate Metabolite(s) | Final Metabolite(s) | Reference(s) |

| Dicaffeoylquinic Acids (e.g., 3,4-, 3,5-, 4,5-diCQA) | Hydrolysis | Monocaffeoylquinic Acids, Caffeic Acid | Dihydrocaffeic Acid and other smaller phenolic acids | acs.orgnih.gov |

Table 2: Microorganisms and Enzymes Involved in Dicaffeoylquinic Acid Biotransformation

| Microorganism | Enzyme | Metabolic Action | Reference(s) |

| Lactobacillus fermentum LF-12 | Dicaffeoylquinic acid-hydrolyzing esterase | Hydrolysis of diCQAs to mono-CQAs and caffeic acid | semanticscholar.org |

| General Gut Microbiota | Esterases | Hydrolysis of ester bonds in diCQAs | researchgate.net |

Table 3: Influence of Dicaffeoylquinic Acids on Gut Microbiota Composition and Metabolite Production

| Effect of Dicaffeoylquinic Acids | Observed Change | Reference(s) |

| Microbiota Composition | Increased relative abundance of Bifidobacterium and Akkermansia | acs.orgmdpi.com |

| Short-Chain Fatty Acid (SCFA) Production | Increased production of acetic acid and lactic acid | acs.org |

| Decreased production of propionic acid and butyric acid | acs.org |

Antioxidative Mechanisms of Dicaffeoylquinic Acids

The antioxidant properties of diCQAs are a cornerstone of their bioactivity, operating through both direct and indirect mechanisms to protect cells from oxidative damage.

Dicaffeoylquinic acids are potent direct scavengers of various free radicals. researchgate.net Their chemical structure, particularly the presence of catechol groups, allows them to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govmdpi.comnih.gov In vitro chemical assays have consistently demonstrated the ability of diCQA isomers to scavenge radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). nih.govmdpi.comnih.govmedchemexpress.com

The mechanisms underlying this scavenging activity are multifaceted and can include hydrogen atom transfer (HAT), electron transfer (ET), and H+-transfer. nih.gov Studies have shown that diCQAs can effectively scavenge oxygen-centered radicals and nitrogen-centered radicals through these pathways. nih.gov The specific antioxidant capacity can vary between isomers, with research suggesting that the positioning of the two caffeoyl groups on the quinic acid core is a critical determinant of activity. nih.govmdpi.com For instance, isomers with adjacent di-caffeoyl groups, such as 3,4-diCQA and 4,5-diCQA, often exhibit higher antioxidant ability in chemical models compared to non-adjacent isomers like 3,5-diCQA. nih.gov

| Dicaffeoylquinic Acid Isomer | Assay | Finding | Source |

| 1,3-diCQA | DPPH, ABTS | Demonstrated potent radical scavenging activity. | researchgate.net |

| 3,4-diCQA | DPPH, FRAP, β-carotene bleaching | Showed greater primary antioxidant activity than its methanol extract. | medchemexpress.com |

| 3,5-diCQA | DPPH, ABTS, FRAP | Exhibited strong radical scavenging and reducing activity. | mdpi.com |

| 4,5-diCQA | DPPH, ABTS | Showed significant radical scavenging activity. | bohrium.com |

| Various diCQAs | DPPH, ABTS, PTIO• | Scavenged radicals via multiple pathways including ET and HAT. | nih.gov |

Beyond direct interaction with free radicals, diCQAs exert antioxidant effects by modulating cellular defense systems. These compounds can mitigate the damaging effects of oxidative stress by influencing endogenous antioxidant mechanisms. frontiersin.org In cellular models, treatment with diCQAs has been shown to reduce the levels of intracellular ROS generated by various stressors. spandidos-publications.comacs.org

One key indirect mechanism is the inhibition of lipid peroxidation, a process where oxidants attack lipids in cell membranes, leading to cellular damage. frontiersin.org DiCQAs also bolster the cellular antioxidant arsenal (B13267) by increasing the levels of glutathione (GSH), a critical intracellular antioxidant peptide. frontiersin.orgacs.org Studies on Caco-2 intestinal cells demonstrated that diCQA isomers could ameliorate oxidative stress by scavenging intracellular ROS and increasing GSH levels. acs.org Similarly, in H9C2 cardiac cells subjected to oxidative injury, 3,5-diCQA demonstrated protective effects. researchgate.net This multifaceted approach highlights the ability of diCQAs to not only neutralize existing threats but also to enhance the cell's intrinsic capacity to withstand oxidative insults. frontiersin.org

A pivotal mechanism for the indirect antioxidant activity of diCQAs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. frontiersin.orgspandidos-publications.comacs.orgresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes by binding to the antioxidant response element (ARE) in their promoters. mdpi.commdpi.com

Under conditions of oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of genes encoding detoxifying enzymes and antioxidant proteins. frontiersin.orgresearchgate.net Several studies have shown that various diCQA isomers can promote the nuclear translocation of Nrf2. frontiersin.orgresearchgate.netmdpi.com For example, 1,5-diCQA was found to activate Nrf2 in primary rat astrocytes. frontiersin.org In human keratinocytes, 3,5-dicaffeoyl-epi-quinic acid upregulated Nrf2 expression, leading to increased production of antioxidant enzymes. spandidos-publications.com

A key target gene of the Nrf2 pathway is Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. mdpi.com The induction of HO-1 is a well-documented consequence of diCQA treatment in various cell types. mdpi.comnih.govnih.gov For instance, 3,5-diCQA increased the expression of Nrf2 and subsequently HO-1 in 3T3-L1 pre-adipocytes. mdpi.comnih.gov Similarly, 3,4-O-dicaffeoylquinic acid significantly increased HO-1 expression in HepG2.2.15 liver cells and in an animal model. nih.gov This activation of the Nrf2/HO-1 axis represents a crucial strategy by which diCQAs enhance cellular resilience against oxidative stress. mdpi.com